molecular formula C20H15F6N3O3S2 B1149955 CC-8490

CC-8490

Cat. No.: B1149955
Attention: For research use only. Not for human or veterinary use.
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Description

CC-8490 is a novel benzopyranone-class selective estrogen receptor modulator (SERM) developed by Celgene Corporation in collaboration with the U.S. National Cancer Institute (NCI). Initially investigated for its anti-proliferative effects on estrogen receptor (ER)-positive breast cancer cells, this compound demonstrated broad-spectrum anticancer activity across ER-negative malignancies, particularly glioblastoma . Its mechanism involves both ER-dependent and ER-independent pathways. In ER-positive cells, it acts as a SERM, modulating estrogen signaling, while in ER-negative gliomas, it induces apoptosis via suppression of the nuclear factor kappa-B (NF-κB) pathway, a pro-survival signaling axis . Preclinical studies showed dose- and time-dependent apoptosis in glioma models and prolonged survival in xenografts . This compound entered clinical trials in 2003, with Phase I confirming safety in recurrent high-grade gliomas .

Properties

Molecular Formula

C20H15F6N3O3S2

Appearance

Solid powder

Synonyms

CC8490;  CC 8490;  CC-8490;  SPC8490;  SPC-8490;  SPC 8490.; NONE

Origin of Product

United States

Comparison with Similar Compounds

Tamoxifen

  • Mechanism : A first-generation SERM with ER-dependent activity in breast cancer and ER-independent effects via protein kinase C (PKC) inhibition in gliomas .
  • Comparison: Both CC-8490 and tamoxifen induce apoptosis in ER-negative gliomas via NF-κB suppression . this compound exhibits superior potency: In U87 glioblastoma xenografts, this compound (50 mg/kg) achieved a tumor growth delay (TGD) of 5 days vs. tamoxifen’s 3 days .

Raloxifene

  • Mechanism : A SERM with ERα selectivity, primarily used for osteoporosis and breast cancer prevention .
  • Comparison :
    • Raloxifene’s anti-proliferative IC50 in MCF-7 cells is ~7.7 nM, comparable to this compound’s ER-dependent activity .
    • Unlike raloxifene, this compound retains efficacy in ER-negative cancers due to NF-κB inhibition .

Compound 16 (Benzopyran Derivative)

  • Comparison: Compound 16 lacks this compound’s ER-independent glioma activity . this compound’s benzopyranone structure confers enhanced metabolic stability and blood-brain barrier penetration, critical for glioma treatment .

Preclinical and Clinical Data

In Vitro Activity

Compound Cell Line (Type) IC50 (μM) Mechanism Source
This compound U87 (Glioblastoma) 0.38 NF-κB suppression
Tamoxifen U87 (Glioblastoma) 1.2 PKC inhibition
Cpd-A MES-SA-dx5 (Uterine) 0.45 Multi-drug resistance

In Vivo Efficacy

Compound Model (Tumor Type) Dose (mg/kg) %T/C Ratio TGD (Days) Source
This compound U87 Glioblastoma 50 35 5
Cpd-A U87 Glioblastoma 50 23 7
Tamoxifen NCI-H460 (NSCLC) 30 55 2
Docetaxel NCI-H460 (NSCLC) 10 (q4d) 50 N/A

Key Findings :

  • This compound outperformed tamoxifen in glioblastoma models, with a lower %T/C ratio (35 vs. 55) .
  • Analogues like Cpd-A showed improved TGD but similar toxicity profiles .

Mechanistic Differentiation

  • ER-Independent Pathway : Unique to this compound among SERMs, its NF-κB inhibition enhances apoptosis in resistant gliomas .
  • Broad-Spectrum Activity: Unlike tamoxifen or raloxifene, this compound inhibits 15 cancer cell lines spanning 9 tumor types, including multi-drug-resistant phenotypes .

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